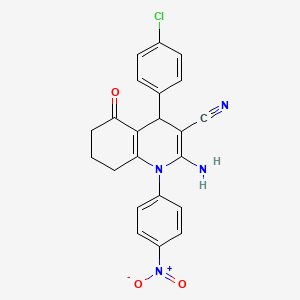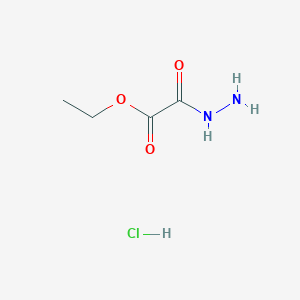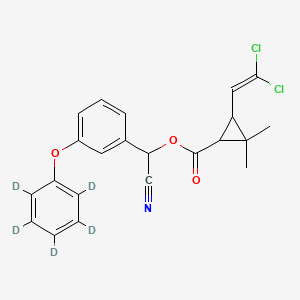
Cypermethrin (Phenoxy-d5) Isomeric Mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cipermetrina (Fenoxi-d5) Mezcla Isomérica es un insecticida piretroide sintético que se utiliza comúnmente en entornos agrícolas y domésticos para controlar plagas. Es una versión deuterada de la cipermetrina, donde el grupo fenoxi está marcado con deuterio. Este compuesto es conocido por su alta eficacia y baja toxicidad para los mamíferos, lo que lo convierte en una opción popular para el control de plagas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Cipermetrina (Fenoxi-d5) Mezcla Isomérica implica la reacción de 3-fenoxibenzaldehído con cloruro de ácido 2,2-dimetilciclopropanoico en presencia de una base. La reacción se lleva a cabo en condiciones controladas para asegurar la formación de la mezcla isomérica deseada. La versión deuterada se prepara incorporando deuterio en el grupo fenoxi durante la síntesis .
Métodos de Producción Industrial
La producción industrial de Cipermetrina (Fenoxi-d5) Mezcla Isomérica sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas para garantizar la consistencia y calidad del producto final. La producción se lleva a cabo en entornos controlados para evitar la contaminación y garantizar la seguridad .
Análisis De Reacciones Químicas
Tipos de Reacciones
Cipermetrina (Fenoxi-d5) Mezcla Isomérica se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo fenoxi puede sufrir reacciones de sustitución con varios reactivos
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en las reacciones de sustitución
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
Cipermetrina (Fenoxi-d5) Mezcla Isomérica tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar para la detección y el análisis de pesticidas.
Biología: Se estudia por sus efectos en diversos sistemas biológicos y organismos.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas y perfil de seguridad.
Industria: Se utiliza en el desarrollo de nuevos insecticidas y productos para el control de plagas
Mecanismo De Acción
El mecanismo de acción de Cipermetrina (Fenoxi-d5) Mezcla Isomérica implica la interrupción del sistema nervioso de los insectos. Se une a los canales de sodio dependientes del voltaje, causando una despolarización prolongada y parálisis del insecto. Esto lleva a la muerte eventual de la plaga. Los objetivos moleculares incluyen los canales de sodio, y las vías involucradas están relacionadas con la función del sistema nervioso .
Comparación Con Compuestos Similares
Compuestos Similares
Permetrina: Otro piretroide sintético con propiedades insecticidas similares.
Deltametrina: Conocido por su alta potencia y eficacia contra una amplia gama de plagas.
Fenvalerato: Utilizado en entornos agrícolas para el control de plagas
Singularidad
Cipermetrina (Fenoxi-d5) Mezcla Isomérica es única debido a su grupo fenoxi deuterado, que mejora su estabilidad y permite estudios analíticos más precisos. Su mezcla isomérica también proporciona un espectro más amplio de actividad en comparación con algunos otros piretroides .
Propiedades
Fórmula molecular |
C22H19Cl2NO3 |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D |
Clave InChI |
KAATUXNTWXVJKI-YQYLVRRTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H] |
SMILES canónico |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


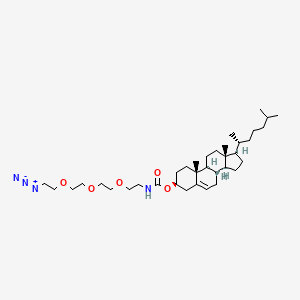
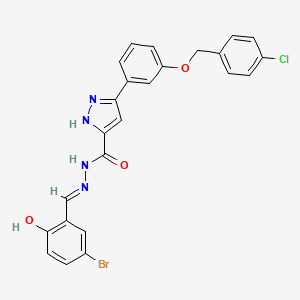




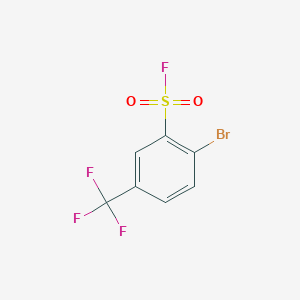
![3-hydroxy-N-(4-methylphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052978.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052983.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)


